[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, an imide group, and an ester linkage, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde to form the Schiff base, followed by esterification with 2-(1,3-dioxoisoindol-2-yl)acetic acid. The reaction conditions often require a catalyst, such as p-toluenesulfonic acid, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives or esters.
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its derivatives are being explored for their anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of metalloproteases by chelating metal ions at the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: A compound with a similar pyridine structure but different functional groups.
2-Aminoethyl methacrylate: Contains an amino group and an ester linkage, similar to [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate.
2-Thiophenemethylamine: Features a heterocyclic ring similar to the pyridine ring in the target compound.
Uniqueness
This compound is unique due to its combination of a pyridine ring, an imide group, and an ester linkage. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c17-14(12-7-3-4-8-18-12)19-24-13(21)9-20-15(22)10-5-1-2-6-11(10)16(20)23/h1-8H,9H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJZTCQTQMHQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)ON=C(C3=CC=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O/N=C(/C3=CC=CC=N3)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.